molecular formula C7H4ClIN2 B8788454 2-Chloro-3-iodopyrazolo[1,5-A]pyridine

2-Chloro-3-iodopyrazolo[1,5-A]pyridine

Cat. No. B8788454
M. Wt: 278.48 g/mol
InChI Key: NFXKVWOIMQNXOL-UHFFFAOYSA-N
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Patent
US09351973B2

Procedure details

A mixture of 2-chloro-3-iodopyrazolo[1,5-a]pyridine (27-3; 0.8 g, 2.87 mmol), methyl boronic acid (0.345 g, 5.7 mmol), and cesium carbonate (2.8 g, 8.61 mmol) in tetrahydrofuran (15 mL) was degassed for 10 min. Then triphenylphosphine (0.15 g, 0.574 mmol) and palladium acetate (0.064 g, 0.287 mmol) were added and heated in a sealed tube at 100° C. for 18 h. The reaction mixture was then cooled to room temperature, filtered and concentrated under reduced pressure. Purification of the resulting residue by flash chromatography on silica gel (0-5% ethyl acetate in hexanes) provided 2-chloro-3-methylpyrazolo[1,5-a]pyridine. 1H NMR (400 MHz, DMSO-d6) δ 8.55-8.53 (d, J=8 Hz, 1 H), 7.61-7.59 (d, J=8 Hz, 1 H), 7.25-7.21 (t, J=8 Hz, 1 H), 6.89-6.86 (t, J=8 Hz, 1 H), 2.19 (s, 3 H). MS (M+1): 167.1.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.345 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.064 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10](I)=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1.[CH3:12]B(O)O.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[C:10]([CH3:12])=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC1=NN2C(C=CC=C2)=C1I
Name
Quantity
0.345 g
Type
reactant
Smiles
CB(O)O
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.064 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the resulting residue by flash chromatography on silica gel (0-5% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN2C(C=CC=C2)=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.